molecular formula C11H14OS B14056386 1-(4-Ethyl-2-mercaptophenyl)propan-1-one

1-(4-Ethyl-2-mercaptophenyl)propan-1-one

Cat. No.: B14056386
M. Wt: 194.30 g/mol
InChI Key: UUFVNKUOJPLHFM-UHFFFAOYSA-N
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Description

1-(4-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-2-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethyl-2-mercaptophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Ethyl-2-mercaptophenyl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethyl-2-mercaptophenyl)propan-1-one is unique due to the presence of both an ethyl group and a mercapto group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(4-ethyl-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-8-5-6-9(10(12)4-2)11(13)7-8/h5-7,13H,3-4H2,1-2H3

InChI Key

UUFVNKUOJPLHFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)CC)S

Origin of Product

United States

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